molecular formula C9H12N4 B12974897 (5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine

(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine

Katalognummer: B12974897
Molekulargewicht: 176.22 g/mol
InChI-Schlüssel: RLRSLBTYGVARAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine is a heterocyclic compound with a fused imidazo-pyrimidine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an aldehyde or ketone, followed by cyclization to form the imidazo-pyrimidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated control systems, and high-throughput screening to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyrimidine oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but different functional groups.

    Imidazo[1,2-a]pyrimidine: Similar core structure with variations in substituents.

    Pyrido[1,2-a]pyrimidine: Another fused ring system with different properties.

Uniqueness

(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine is unique due to its specific substitution pattern and the resulting chemical and biological properties

Eigenschaften

Molekularformel

C9H12N4

Molekulargewicht

176.22 g/mol

IUPAC-Name

(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-6-3-7(2)13-5-8(4-10)12-9(13)11-6/h3,5H,4,10H2,1-2H3

InChI-Schlüssel

RLRSLBTYGVARAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=NC(=CN12)CN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.